molecular formula C17H25N3O B5362603 2-(1H-1,3-benzodiazol-1-yl)-N,N-bis(2-methylpropyl)acetamide

2-(1H-1,3-benzodiazol-1-yl)-N,N-bis(2-methylpropyl)acetamide

Cat. No.: B5362603
M. Wt: 287.4 g/mol
InChI Key: ADBZXOSBIGPMIE-UHFFFAOYSA-N
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Description

2-(1H-1,3-benzodiazol-1-yl)-N,N-bis(2-methylpropyl)acetamide is a compound that belongs to the class of benzodiazole derivatives. Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-benzodiazol-1-yl)-N,N-bis(2-methylpropyl)acetamide typically involves the reaction of 1H-1,3-benzodiazole with N,N-bis(2-methylpropyl)acetamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature and time, are optimized to achieve the desired yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for better control over reaction parameters and can lead to higher yields and consistent product quality. The use of automated systems and advanced analytical techniques ensures the efficient production of the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,3-benzodiazol-1-yl)-N,N-bis(2-methylpropyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted products.

Scientific Research Applications

2-(1H-1,3-benzodiazol-1-yl)-N,N-bis(2-methylpropyl)acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in various chemical reactions.

    Biology: In biological research, the compound is investigated for its potential as a therapeutic agent. It has shown promise in studies related to antimicrobial, antifungal, and anticancer activities.

    Medicine: The compound is explored for its potential use in drug development. Its unique structure and biological activity make it a candidate for the treatment of various diseases.

    Industry: In industrial applications, the compound is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(1H-1,3-benzodiazol-1-yl)-N,N-bis(2-methylpropyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to

Properties

IUPAC Name

2-(benzimidazol-1-yl)-N,N-bis(2-methylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O/c1-13(2)9-19(10-14(3)4)17(21)11-20-12-18-15-7-5-6-8-16(15)20/h5-8,12-14H,9-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADBZXOSBIGPMIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)C(=O)CN1C=NC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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